molecular formula C11H20N2O2 B2714962 2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide CAS No. 1390419-86-9

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide

Cat. No.: B2714962
CAS No.: 1390419-86-9
M. Wt: 212.293
InChI Key: KRNCYLZKUVJIOK-UHFFFAOYSA-N
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Description

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and an ethyl group attached to the nitrogen atom

Scientific Research Applications

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide typically involves the reaction of 2-ethylbutanoyl chloride with 1-methyl-5-oxopyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-ethylbutanoyl chloride+1-methyl-5-oxopyrrolidineEt3NThis compound\text{2-ethylbutanoyl chloride} + \text{1-methyl-5-oxopyrrolidine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} 2-ethylbutanoyl chloride+1-methyl-5-oxopyrrolidineEt3​N​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyrrolidone (NMP): A widely used solvent with a similar pyrrolidinone structure.

    2-pyrrolidone: Another lactam with applications in pharmaceuticals and polymers.

    N-ethyl-2-pyrrolidone (NEP): Similar in structure but with different substituents, used as a solvent and intermediate.

Uniqueness

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and butanamide substituents differentiate it from other pyrrolidinone derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-4-8(5-2)11(15)12-9-6-10(14)13(3)7-9/h8-9H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNCYLZKUVJIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1CC(=O)N(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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